Elamipretide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elamipretide TFA, also known as MTP-131, is a novel mitochondria-targeting tetrapeptide. It is designed to ameliorate mitochondrial dysfunction by targeting and stabilizing cardiolipin, a key lipid in the inner mitochondrial membrane. This compound has shown promise in treating conditions associated with mitochondrial dysfunction, such as heart failure, ischemia-reperfusion injury, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elamipretide TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Elamipretide TFA undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds in Elamipretide can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized Elamipretide with modified dimethyltyrosine.
Reduction: Reduced forms of Elamipretide.
Substitution: Hydrolyzed peptide fragments.
Scientific Research Applications
Elamipretide TFA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in mitochondrial function and cellular bioenergetics.
Medicine: Explored as a therapeutic agent for heart failure, ischemia-reperfusion injury, neurodegenerative diseases, and age-related macular degeneration
Mechanism of Action
Elamipretide TFA exerts its effects by binding to cardiolipin in the inner mitochondrial membrane. This binding stabilizes cardiolipin and prevents its peroxidation, thereby maintaining mitochondrial membrane integrity and function. The compound enhances mitochondrial respiration, reduces the production of reactive oxygen species (ROS), and improves ATP production. These effects contribute to the preservation of cellular bioenergetics and protection against mitochondrial dysfunction .
Comparison with Similar Compounds
SS-31: Another mitochondria-targeting peptide with similar cardiolipin-stabilizing properties.
Bendavia: A compound with comparable mechanisms of action, targeting mitochondrial dysfunction.
MTP-131: Another name for Elamipretide, highlighting its mitochondrial targeting properties
Uniqueness: Elamipretide TFA is unique due to its specific targeting of cardiolipin and its ability to stabilize mitochondrial membranes. This specificity makes it particularly effective in conditions associated with mitochondrial dysfunction, setting it apart from other compounds with broader or less targeted mechanisms of action .
Properties
Molecular Formula |
C34H50F3N9O7 |
---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49N9O5.C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);(H,6,7) |
InChI Key |
WLZHRKGRZBGUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.